![molecular formula C7H10N3NaO6S B1665336 ent-Avibactam Sodium Salt CAS No. 396731-20-7](/img/structure/B1665336.png)
ent-Avibactam Sodium Salt
Vue d'ensemble
Description
Avibactam sodium is a non-β-lactam β-lactamase inhibitor . It is used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . It was approved by the FDA on February 25, 2015 .
Synthesis Analysis
The synthesis of Avibactam sodium has been discussed in several publications . One approach involves using L-glutamic acid as a starting material, which undergoes esterification, tert-butoxycarbonyl protection, Staudinger ring-opening, condensation with benzyl oxalamide hydrochloride, deblocking of tert-butoxycarbonyl, pyridine ring formation, construction of the 5-position chiral carbon, and isomer separation to obtain high-purity oxalate .
Molecular Structure Analysis
Avibactam sodium has a molecular formula of C7H10N3NaO6S and a molecular weight of 287.23 . It is a diazabicyclooctane (DBO)–based, non-β-lactam β-lactamase inhibitor .
Physical And Chemical Properties Analysis
Avibactam sodium has a molecular weight of 287.23 and its chemical formula is C7H10N3NaO6S . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
β-Lactamase Inhibitor
Avibactam Sodium is a non-β-lactam β-lactamase inhibitor . It has been approved in association with a β-lactam antibiotic for the treatment of severe infections caused by otherwise resistant bacteria . Its therapeutic success has encouraged the development of many congeners based on its particular diazabicyclooctane scaffold .
Treatment of Severe Infections
Avibactam Sodium has been used for the treatment of severe infections caused by otherwise resistant bacteria . This includes infections that are resistant to other forms of treatment, making Avibactam Sodium a valuable tool in the fight against antibiotic-resistant bacteria .
Synthetic Approaches
The success of Avibactam Sodium has led to the development of synthetic strategies to access these complex bicyclic compounds . This includes strategies that focus on the compounds that are currently on the market or in clinical trials .
Ceftazidime-Avibactam Application
Ceftazidime-Avibactam (CAZ-AVI) is a novel β-lactamase/β-lactamase inhibitor combination . Since its introduction to the market, CAZ-AVI has shown high bactericidal activity when treating patients with Carbapenem-Resistant Enterobacteriaceae (CRE) infections with bacteremia, pneumonia caused by Carbapenem-Resistant Klebsiella pneumoniae (CRKP), or post-transplantation infections .
Resistance Mechanism Research
With the widespread use of CAZ-AVI, there have been increasing reports of resistance to the compound by Gram-negative bacteria isolated from clinical samples . The main mechanism of resistance to CAZ-AVI was found to be mutations in the amino acid sequences of β-lactamase, such as KPC, AmpC, and OXA-48 enzyme .
Strain Manipulation and Resistance Studies
Avibactam Sodium can be used for strain manipulation and resistance studies . It is effective against Enterobacteriaceae , providing a valuable tool for researchers studying these bacteria and their resistance mechanisms .
Mécanisme D'action
Target of Action
Avibactam sodium is a non-β-lactam β-lactamase inhibitor . Its primary targets are the β-lactamase enzymes, specifically the Ambler class A β-lactamases (including Klebsiella pneumoniae carbapenemases), Ambler class C, and some Ambler class D β-lactamases . These enzymes are produced by bacteria and are responsible for the degradation of β-lactam antibiotics, leading to antibiotic resistance .
Mode of Action
Avibactam sodium inactivates its target β-lactamase enzymes through a unique covalent and reversible mechanism . By doing so, it protects β-lactam antibiotics, such as ceftazidime, from degradation by these enzymes . This restoration of the antibacterial activity of β-lactam antibiotics is crucial in combating antibiotic-resistant bacterial pathogens .
Biochemical Pathways
The primary biochemical pathway affected by avibactam sodium involves the inhibition of β-lactamase enzymes. This inhibition prevents these enzymes from deactivating β-lactam antibiotics, thereby preserving the antibiotics’ ability to inhibit bacterial cell wall synthesis . The downstream effect of this action is the disruption of bacterial cell growth and proliferation, leading to the death of the bacteria .
Pharmacokinetics
Avibactam sodium and ceftazidime have complementary pharmacokinetic profiles . Both drugs have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .
Result of Action
The result of avibactam sodium’s action is the effective treatment of severe infections caused by otherwise resistant bacteria . This includes complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . The success of avibactam sodium in clinical trials validates its efficacy in treating infections caused by multi-drug resistant gram-negative bacterial pathogens .
Action Environment
The action of avibactam sodium is influenced by various environmental factors. For instance, the presence of other β-lactamase-producing bacteria can affect the efficacy of avibactam sodium. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment
Safety and Hazards
Orientations Futures
While Avibactam sodium has shown success in treating certain infections, resistance has been reported, particularly in Klebsiella pneumoniae carbapenemase (KPC)-producing K. pneumoniae strains . Future research may focus on developing analogues of Avibactam that are more orally available than the free acid or its salt .
Propriétés
IUPAC Name |
sodium;[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCIKUMODPANKX-UYXJWNHNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N3NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Avibactam sodium, (+)- | |
CAS RN |
1383814-68-3 | |
Record name | Avibactam sodium, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383814683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AVIBACTAM SODIUM, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TROMZ29W33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.